(1-Methoxy-3,3-dimethylcyclohexyl)methanamine
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Overview
Description
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine is a chemical compound with the molecular formula C10H21NO It is characterized by a cyclohexyl ring substituted with a methoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine typically involves the reaction of a cyclohexanone derivative with a methoxy group and subsequent amination. One common method involves the following steps:
Starting Material: 3,3-Dimethylcyclohexanone.
Amination: The conversion of the methoxy-substituted cyclohexanone to the corresponding methanamine using ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanamine groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-3,5-dimethylcyclohexyl)methanamine
- (1-Methoxy-2,3-dimethylcyclohexyl)methanamine
Uniqueness
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-4-6-10(7-9,8-11)12-3/h4-8,11H2,1-3H3 |
InChI Key |
IPNBOPBANPXJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CN)OC)C |
Origin of Product |
United States |
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